molecular formula C20H18CoN2O3 B12062302 N N'-Bis(salicylidene)-1 2-phenylene-

N N'-Bis(salicylidene)-1 2-phenylene-

Cat. No.: B12062302
M. Wt: 393.3 g/mol
InChI Key: YHQRENMIEXZQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Schiff Base Chemistry and Applications in Coordination Science

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by a carbon-nitrogen double bond, also known as an imine or azomethine group (R¹R²C=NR³). ijfmr.comwikipedia.org These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govmdpi.com

The significance of Schiff bases in coordination science stems from the lone pair of electrons on the imine nitrogen atom, which acts as a donor site, facilitating coordination with metal ions. ijfmr.com This ability allows them to function as versatile ligands, forming stable coordination compounds, or metal complexes, with most transition metals. researchgate.net The structural and electronic properties of these ligands can be readily tuned by modifying the aldehyde and amine precursors, which in turn influences the properties of the resulting metal complexes. ijfmr.com

The applications of Schiff base metal complexes are extensive and diverse, spanning fields such as:

Catalysis: They are used as catalysts in a variety of organic reactions, including oxidation, epoxidation, and polymerization. wikipedia.orgresearchgate.networktribe.com

Medicinal Chemistry: Schiff base complexes have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. ijfmr.comnih.gov

Materials Science: Their unique electronic and photophysical properties are exploited in the development of sensors, imaging agents, and molecular materials. ijfmr.comworktribe.com

Significance of the Salicylidene-Phenylenediamine Backbone in Chemical Research

The N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) backbone is a specific type of Schiff base ligand that offers a tetradentate, dianionic N₂O₂ binding site for metal ions. scientificlabs.co.ukwikipedia.org Its structure is distinguished by the aromatic 1,2-phenylenediamine bridge connecting the two salicylidene units. This feature imparts a higher degree of rigidity and planarity compared to its aliphatic analogue, N,N'-bis(salicylidene)ethylenediamine (salen). researchgate.netnih.gov

This structural rigidity and the electronic communication through the phenyl bridge are crucial, influencing the stereochemistry and redox properties of the metal center. The salophen ligand is known to form stable, often square-planar, complexes with numerous metal ions, including manganese, iron, cobalt, nickel, copper, and zinc. scientificlabs.co.ukresearchgate.netnih.gov The resulting metallosalophen complexes are central to many research applications due to their stability and tunable reactivity. nih.gov The properties of these complexes can be further modified by introducing various substituents onto the salicylidene or phenylene rings. mdpi.comnih.gov

Scope and Research Trajectories of N,N'-Bis(salicylidene)-1,2-phenylenediamine

Research involving the salophen ligand and its metal complexes is vibrant and multifaceted, primarily focusing on its potential in anticancer therapies, catalysis, and chemical sensing.

Anticancer Research: A significant body of research has been dedicated to exploring the anticancer properties of metallosalophen complexes. Iron(III) complexes of salophen ([Fe(salophen)Cl]) have shown particularly promising results, exhibiting potent cytotoxic effects against a range of human cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents like cisplatin. researchgate.netnih.govresearchgate.net Studies indicate that these iron complexes can induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA binding, and the induction of programmed cell death pathways like apoptosis and ferroptosis. researchgate.netnih.govacs.orgacs.org The nature of the central metal ion and substituents on the ligand backbone significantly influences this biological activity. researchgate.netnih.gov

Table 1: Research Findings on Metal-Salophene Complexes in Oncology

Metal Ion Key Research Finding Reference(s)
Iron (Fe) Induces apoptosis and ferroptosis; generates ROS; overcomes platinum resistance in ovarian cancer cells. researchgate.netnih.govresearchgate.netacs.orgacs.org
Manganese (Mn) Showed only marginal antiproliferative activity compared to iron analogues in certain studies. researchgate.netnih.gov
Cobalt (Co) Cobalt(III) salophene complexes have been synthesized and tested against leukemia and ovarian cancer cell lines. researchgate.net

| Nickel (Ni) | Nickel(II) salophene complexes have been evaluated for cytotoxic activity. | researchgate.net |

Fluorescence and Sensing: The salophen ligand itself exhibits fluorescence, a property that can be modulated upon coordination with metal ions. acs.orgnih.gov This has led to the development of salophen-based fluorescent chemosensors. For instance, the fluorescence of the salophen ligand is dramatically quenched in the presence of copper(II) ions, allowing for its highly sensitive and selective detection. nih.gov This "turn-off" sensing mechanism has been successfully applied to quantify Cu(II) in various samples. nih.gov The introduction of specific functional groups to the salophene scaffold can enhance these fluorescent properties, creating new opportunities for biological imaging and sensing applications. acs.org

Table 2: Research Findings on Salophene in Fluorescence Applications

Application Analyte Key Research Finding Reference(s)
Chemosensor Copper (Cu²⁺) The ligand's fluorescence is selectively quenched by Cu²⁺, enabling detection limits in the nanomolar range. nih.gov
Fluorescent Probe Micelles Used to study the formation and properties of bile acid micelles through changes in its fluorescence behavior. nih.gov

| Anticancer Agent Imaging | - | Introduction of specific groups to iron-salophene complexes can induce fluorescence, aiding in cellular uptake studies via microscopy. | acs.orgacs.org |

Catalysis: Salophen complexes have also been investigated for their catalytic activity. Chiral versions of related Schiff base ligands were among the first used in asymmetric catalysis. wikipedia.org The rigid and planar nature of the salophen ligand makes it suitable for creating well-defined catalytic sites, with potential applications in oxidation reactions and polymer synthesis. worktribe.comwikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18CoN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate

InChI

InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2

InChI Key

YHQRENMIEXZQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co]

Origin of Product

United States

Synthetic Methodologies for N,n Bis Salicylidene 1,2 Phenylenediamine and Its Derivatives

Conventional Condensation Reaction Procedures

The cornerstone of salophen synthesis is the Schiff base condensation, a reaction first documented by Hugo Schiff in 1864. sigmaaldrich.com This involves the reaction of a primary amine with a carbonyl compound, in this case, 1,2-phenylenediamine and salicylaldehyde (B1680747), to form an imine or azomethine group (-C=N-). sigmaaldrich.comnih.gov

Optimization of Reactant Stoichiometry and Solvent Systems

The synthesis of symmetrical salophen ligands generally employs a straightforward 1:2 molar ratio of 1,2-phenylenediamine to salicylaldehyde. google.comresearchgate.net This stoichiometry ensures the complete reaction of both amine groups on the diamine with the aldehyde, leading to the desired bis-Schiff base. For the synthesis of unsymmetrical derivatives, where two different salicylaldehyde moieties are introduced, a stepwise approach is necessary, often involving a 1:1:1 ratio of the diamine and the respective aldehydes. nih.gov

The choice of solvent plays a crucial role in the reaction's efficiency and the ease of product isolation. A variety of solvents have been successfully utilized, with the selection often depending on the specific reactants and desired reaction conditions.

Common Solvent Systems for Salophen Synthesis:

SolventTypical Reaction ConditionsObservationsReference(s)
Ethanol (B145695)RefluxA widely used solvent, often leading to the precipitation of the product upon cooling, simplifying isolation. nih.govwhiterose.ac.uk nih.govwhiterose.ac.uk
Acetonitrile (B52724)RefluxAnother effective solvent, particularly for the synthesis of fluorinated salophen derivatives. google.comresearchgate.net google.comresearchgate.net
TolueneRefluxUsed in some preparations, and can be advantageous for azeotropic removal of water. google.com
Methanol (B129727)Reflux or room temperatureEffective for both symmetrical and unsymmetrical salophen syntheses. rsc.org rsc.org
Dimethylformamide (DMF)Not specifiedCan be used, sometimes in a mixture with water, for recrystallization. researchgate.net researchgate.net

The solubility of the reactants and the final product in the chosen solvent system is a key consideration. Ideally, the reactants should be soluble in the hot solvent, while the product should have limited solubility at room temperature or upon cooling, facilitating its precipitation and subsequent purification by filtration.

Reaction Conditions: Temperature, Time, and Catalysis

The condensation reaction to form salophen and its derivatives is typically conducted under reflux conditions, with reaction times ranging from a few hours to 48 hours. nih.govresearchgate.netwhiterose.ac.uk The elevated temperature accelerates the rate of reaction and helps to drive the equilibrium towards the formation of the imine by removing the water byproduct.

In some instances, the reaction can proceed at room temperature, particularly when a catalyst is employed or for extended reaction periods. orgsyn.org

The use of a catalyst can significantly influence the reaction rate and yield. While many salophen syntheses proceed efficiently without a catalyst, acidic catalysts are sometimes added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. p-Toluenesulfonic acid is a commonly used catalyst for this purpose, particularly in the synthesis of unsymmetrical Schiff bases. orgsyn.org

Table of Reaction Condition Examples:

ReactantsSolventTemperatureTimeCatalystYieldReference
1,2-phenylenediamine, SalicylaldehydeEthanolReflux3 hNoneGood nih.gov
1,2-phenylenediamine, FluorosalicylaldehydesAcetonitrileRefluxNot specifiedNoneNot specified google.com
meso-1,2-bis(3-methoxyphenyl)ethylenediamine, Substituted salicylaldehydesAcetonitrileReflux48 hNone90-99% researchgate.net
o-phenylenediamine (B120857), 3-phenyl salicylaldehyde (for unsymmetrical ligand)EthanolRoom Temp.12 hp-toluenesulfonic acid85% orgsyn.org
1,2-diaminopropane (B80664), SalicylaldehydeTolueneNot specifiedNot specifiedEster compounds>98% google.com

Advanced Purification Techniques for the Ligand

While the precipitation of the salophen ligand from the reaction mixture often yields a relatively pure product, further purification is frequently necessary to remove unreacted starting materials or byproducts. Standard recrystallization from solvents like ethanol or ethanol/water mixtures is a common practice. nih.govwhiterose.ac.uk However, more advanced techniques can be employed for achieving higher purity.

One such technique is column chromatography . For the purification of functionalized salophen ligands, silica (B1680970) gel chromatography has been successfully used. rsc.org In one instance, the silica gel was neutralized with triethylamine, and a mixture of methylene (B1212753) chloride and methanol was used as the eluent. rsc.org This method is particularly useful for separating complex mixtures or removing closely related impurities.

Another purification strategy involves the chemical removal of specific impurities. For example, washing the crude product with a sodium bisulfite solution can effectively remove any excess, unreacted salicylaldehyde. researchgate.net

The use of a binary solvent system for recrystallization is another advanced approach. researchgate.net This involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., chloroform) and then adding a "poor" solvent in which it is insoluble, until the solution becomes turbid. researchgate.net Slow cooling of this mixture can lead to the formation of high-purity crystals.

For some Schiff bases, slow evaporation of a solvent from a dilute solution has been used to obtain single crystals suitable for X-ray diffraction analysis, representing the highest level of purity. scirp.org

Synthesis of Substituted N,N'-Bis(salicylidene)-1,2-phenylenediamine Ligands

The versatility of the salophen ligand system stems from the ease with which its structure can be modified. Substituents can be introduced on the salicylaldehyde rings or the diamine backbone, allowing for the fine-tuning of the ligand's electronic and steric properties.

Introduction of Fluorinated and Other Aromatic Substitutions

A common strategy for modifying the properties of the salophen ligand is to introduce substituents onto the salicylaldehyde rings. This is readily achieved by using a substituted salicylaldehyde in the initial condensation reaction. A wide array of functional groups has been incorporated to influence the ligand's solubility, electronic character, and the reactivity of its metal complexes.

Fluorinated salophen ligands, for instance, have been synthesized by reacting 1,2-phenylenediamine with 3-, 4-, 5-, or 6-fluorosalicylaldehyde. nih.govgoogle.com These substitutions can enhance the lipophilicity of the corresponding metal complexes. Other common substitutions include the introduction of electron-withdrawing groups like nitro (NO₂) and bromo (Br), or electron-donating groups like ethoxy (O-CH₂CH₃). nih.gov The synthesis of these derivatives generally follows the same conventional condensation procedures as for the unsubstituted salophen.

Examples of Substituted Salicylaldehydes Used in Salophen Synthesis:

Substituent on SalicylaldehydePosition of SubstitutionResulting Ligand TypeReference
Fluoro (F)3, 4, 5, or 6Fluorinated Salophen nih.govgoogle.com
Nitro (NO₂)55-Nitro Salophen nih.gov
Bromo (Br)55-Bromo Salophen nih.gov
Chloro (Cl)55-Chloro Salophen sigmaaldrich.com
Ethoxy (O-CH₂CH₃)33-Ethoxy Salophen sigmaaldrich.com
tert-Butyl3, 53,5-di-tert-butyl Salophen orgsyn.orgsigmaaldrich.com
Phenyl33-Phenyl Salophen orgsyn.org

Modifications of the Diamine Backbone

In addition to modifying the salicylaldehyde component, the diamine backbone of the salophen ligand can also be altered. This is achieved by replacing 1,2-phenylenediamine with other diamines during the synthesis. These modifications can introduce chirality, increase flexibility, or alter the geometry of the resulting metal complexes.

For example, using 1,2-diaminopropane or 1,2-cyclohexanediamine (B1199290) instead of 1,2-phenylenediamine introduces a non-aromatic, and in the case of the latter, a chiral backbone. nih.govgoogle.comchemimpex.comsigmaaldrich.com The synthesis of N,N'-bis(salicylidene)-1,2-propanediamine has been reported with high yields. google.com

Furthermore, larger, more complex diamines have been employed to create extended ligand structures. Diamines such as 4,4'-diaminodiphenyl, 4,4'-diaminodiphenylmethane, and 4,4'-diaminodiphenylether have been condensed with salicylaldehyde to produce tetradentate Schiff's bases with different spacer units between the two imine groups. nih.gov The introduction of bulky substituents on the diamine, such as in N,N'-dineopentyl-1,2-phenylenediamine, has also been explored. rsc.org

Examples of Alternative Diamine Backbones:

Diamine UsedResulting Ligand BackboneKey FeatureReference(s)
1,2-DiaminopropanePropyleneNon-aromatic, flexible google.comchemimpex.com
1,2-CyclohexanediamineCyclohexyleneNon-aromatic, chiral nih.govsigmaaldrich.com
4,4'-DiaminodiphenylBiphenylExtended, rigid nih.gov
4,4'-DiaminodiphenylmethaneDiphenylmethaneExtended, more flexible nih.gov
4,4'-DiaminodiphenyletherDiphenyletherExtended, flexible with ether linkage nih.gov
N,N'-Dineopentyl-1,2-phenylenediamineN,N'-Dineopentyl-phenyleneBulky substituents on nitrogen rsc.org

Green Chemistry Approaches in N,N'-Bis(salicylidene)-1,2-phenylenediamine Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of N,N'-Bis(salicylidene)-1,2-phenylenediamine (often referred to as salophen or salen) and its derivatives. These approaches aim to improve the efficiency and environmental friendliness of the synthesis, which traditionally involves the condensation reaction of a salicylaldehyde derivative and a diamine in organic solvents. nih.govresearchgate.net Key green methodologies include solvent-free synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis, often resulting in shorter reaction times, higher yields, and simpler work-up procedures. sciforum.net

Solvent-Free Synthesis

Solvent-free synthesis, or mechanochemistry, represents a significant advancement in green chemistry. This method involves the grinding or milling of solid reactants, which provides the necessary energy to initiate the reaction without the need for a solvent medium. psu.edu This technique is not only environmentally benign by reducing solvent waste but can also be faster and more convenient than traditional solution-based methods. psu.edu

In the synthesis of salen-type ligands, racemic trans-cyclohexane-1,2-diamine has been reacted with various substituted salicylaldehydes by manual grinding. researchgate.net This method yielded the corresponding imines in moderate to high yields within just 10 minutes of reaction time. researchgate.net Similarly, salophen ligands have been successfully prepared by kneading o-phenylenediamine with salicylaldehyde derivatives, resulting in pure products with good yields. nih.gov This approach can also be extended to a one-pot, two-step synthesis of metal-salen complexes by including the metal acetate (B1210297) in the initial grinding mixture. nih.govresearchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of a Salophen Ligand

Method Reactants Reaction Time Yield Reference
Solvent-Free (Kneading) o-phenylenediamine, Salicylaldehyde 10 min 70% nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating methods. sciforum.net For the synthesis of Schiff bases like N,N'-Bis(salicylidene)-1,2-phenylenediamine, microwave-assisted methods are known to be rapid and efficient, often proceeding under solvent-free conditions. sciforum.netresearchgate.net

The reaction of salicylaldehyde with diamines, such as 2,2-dimethylpropane-1,3-diamine, in the presence of silica gel under microwave irradiation can be completed in a very short time, yielding the desired Schiff base. sciforum.net This method avoids the use of toxic and expensive solvents and simplifies the product isolation process. researchgate.net Studies have shown that microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve product yields compared to classical methods. researchgate.net

Table 2: Microwave-Assisted Synthesis of Salen-Type Schiff Bases

Diamine Reaction Time (Microwave) Yield Reference
2,2-dimethylpropane-1,3-diamine Not specified, but rapid - sciforum.net
Ethylenediamine 1 min High researchgate.net

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. nih.gov Ultrasound irradiation enhances chemical reactivity through the process of acoustic cavitation, leading to faster reaction rates, higher yields, and milder reaction conditions. nih.govnih.gov This technique is noted for its energy efficiency and the ease of product isolation. nih.gov

The ultrasound-mediated condensation of diamines with salicylaldehydes has been shown to be a convenient method for preparing chiral salen ligands. nih.gov These reactions are typically faster and more energy-efficient than conventional methods. nih.gov The use of ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating its broad applicability in creating bioactive molecules efficiently. nih.govelsevierpure.com The benefits include significantly reduced reaction times and improved yields compared to traditional stirring methods. nih.gov

Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Use of Eco-Friendly Catalysts

The use of environmentally benign catalysts is a cornerstone of green chemistry. In the context of synthesizing N,N'-Bis(salicylidene)-1,2-phenylenediamine and related compounds, research has explored catalysts that are reusable, non-toxic, and efficient.

Zeolites, for instance, have been employed as effective and environmentally friendly catalysts for reactions involving o-phenylenediamine. researchgate.net These microporous aluminosilicate (B74896) minerals can facilitate condensation reactions, offering high yields and simple, clean procedures. researchgate.net Other green catalysts, such as sulfanilic acid and silica gel-supported sulfuric acid, have also been found to be efficient for the synthesis of related benzodiazepine (B76468) derivatives from o-phenylenediamine, providing excellent yields at room temperature. researchgate.net These solid acid catalysts are often recoverable and reusable, further enhancing the green credentials of the synthetic process.

Coordination Chemistry of N,n Bis Salicylidene 1,2 Phenylenediamine

Chelation Properties and Ligand Coordination Modes

N,N'-Bis(salicylidene)-1,2-phenylenediamine (H₂salophen) is a tetradentate chelating agent that typically coordinates to a metal center through its two imine nitrogen atoms and the two oxygen atoms of the phenolic groups. researchgate.net The ligand first undergoes deprotonation of its two acidic phenolic hydroxyl groups to form the dianion (salophen²⁻). wikipedia.org This dianionic form then binds to a metal ion, occupying four coordination sites in the equatorial plane. This results in the formation of a stable [M(salophen)] core, characterized by two five-membered and one six-membered chelate ring.

The coordination sphere is defined by the N₂O₂ donor set. researchgate.net The phenolate (B1203915) oxygen atoms are considered hard donors, which tend to stabilize higher oxidation states of the metal ion, while the imine nitrogen atoms are softer donors, favoring lower oxidation states. researchgate.net This electronic flexibility allows the salophen ligand to stabilize a wide variety of metals in different oxidation states. researchgate.net The geometry of the resulting complex is largely dictated by the electronic configuration and preferred coordination number of the central metal ion. Common geometries include square planar, tetrahedral, square pyramidal, and octahedral. researchgate.netresearchgate.netmdpi.com For instance, d⁸ metal ions like Ni(II) typically form square-planar complexes. wikipedia.org In many cases, additional ligands can coordinate to the axial positions, leading to five-coordinate (square-pyramidal) or six-coordinate (octahedral) geometries. wikipedia.orgresearchgate.net

Synthesis and Characterization of Metal Complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine

The synthesis of the free ligand is generally achieved through the condensation reaction of two equivalents of salicylaldehyde (B1680747) with one equivalent of 1,2-phenylenediamine, often by refluxing in an alcohol solvent like ethanol (B145695). mdpi.comsapub.org The metal complexes are then typically prepared by reacting the pre-formed ligand with a suitable metal salt in a 1:1 molar ratio. mdpi.comnih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative, showing the disappearance of the phenolic O-H stretch and a characteristic shift in the azomethine (C=N) stretching frequency upon coordination to the metal ion. sapub.org Nuclear Magnetic Resonance (NMR) spectroscopy is used for diamagnetic complexes like those of Zn(II), where the disappearance of the phenolic proton signal confirms deprotonation and coordination. ijpcbs.com UV-Visible spectroscopy reveals electronic transitions within the ligand and d-d transitions for transition metal complexes, providing insight into the complex's geometry. researchgate.netnih.gov

The salophen ligand forms stable complexes with a wide range of first-row transition metals. nih.govresearchgate.net

Iron(II/III): Iron complexes of salophen have been synthesized in both +II and +III oxidation states. nih.gov The synthesis typically involves reacting the ligand with an iron(II) or iron(III) chloride salt. nih.govnih.gov Iron(III) salophen complexes, often with a chloride ligand in an axial position to form a square-pyramidal geometry, have been extensively studied. nih.govacs.org These complexes are paramagnetic and their characterization often involves magnetic susceptibility measurements in addition to standard spectroscopic methods. researchgate.net

Cobalt(II): Cobalt(II) complexes are readily prepared by reacting the ligand with a Co(II) salt, such as CoCl₂·6H₂O. researchgate.netnih.gov The resulting complexes can adopt different geometries, including tetrahedral and tetragonally distorted octahedral structures, depending on the reaction conditions and presence of other coordinating species. researchgate.netnih.gov

Nickel(II): Nickel(II) salophen complexes are typically synthesized by reacting the ligand with a nickel(II) salt, like nickel(II) acetate (B1210297) or chloride, in ethanol. mdpi.comaip.org These complexes are generally diamagnetic and exhibit a square-planar geometry. mdpi.com Their formation is often indicated by a color change to red or brown. mdpi.com

Copper(II): The reaction of the salophen ligand with copper(II) salts, such as copper(II) acetate, yields the corresponding Cu(II) complex. scirp.orgresearchgate.net These d⁹ complexes are paramagnetic and typically adopt a distorted square-planar or tetrahedral geometry. researchgate.net

Manganese(II/III): Both Mn(II) and Mn(III) complexes with salophen have been synthesized and characterized. researchgate.netaston.ac.uk Mn(II) complexes can be prepared directly from a Mn(II) salt. researchgate.net Oxidation of the Mn(II) complex or reaction with a Mn(III) salt, such as manganese(III) acetate, can yield the Mn(III) species. researchgate.net The Mn(III) complexes are often five- or six-coordinate, with additional ligands (e.g., acetate, water, chloride) occupying the axial positions, resulting in high-spin d⁴ octahedral complexes. researchgate.netaston.ac.uk

Zinc(II): As a d¹⁰ metal ion, Zn(II) forms diamagnetic complexes with the salophen ligand. ijpcbs.comsapub.org These are typically synthesized by treating an ethanolic solution of the ligand with a zinc salt. ijpcbs.com Spectroscopic characterization by ¹H NMR shows the disappearance of the phenolic OH proton signal and a shift in the azomethine proton signal, confirming coordination. ijpcbs.com

Table 1: Representative IR Spectroscopic Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine (H₂salophen) and its Metal Complexes. Data compiled from sources researchgate.netmdpi.comsapub.orgaip.org. Note: Specific frequencies vary depending on the full complex structure and measurement conditions.

While less common than their transition metal counterparts, salophen complexes of main group and lanthanide metals have also been prepared.

Aluminum(III): Salen-based Al(III) complexes have been synthesized and characterized. eurjchem.com The synthesis can be achieved by reacting the ligand with an aluminum source, demonstrating the ligand's versatility beyond transition metals. eurjchem.com

Gadolinium(III): A direct, one-step method has been reported for the synthesis of a Gadolinium(III) salophen complex. idosi.org These complexes are of interest due to the paramagnetic properties of the Gd(III) ion. idosi.org Characterization has been performed using UV/Visible and IR spectroscopy. idosi.org

Zirconium(IV): Zirconium(IV) complexes of the salophen ligand have been synthesized by reacting the disodium (B8443419) salt of the ligand with ZrCl₄ in THF. eurjchem.com The resulting complexes, such as [(salophen)ZrCl₂], have been characterized by NMR and elemental analysis. eurjchem.com Other related Schiff base complexes of Zirconium(IV) have also been explored, often resulting in solid, colored complexes characterized by IR, NMR, and thermal studies. researchgate.netresearchgate.net

Influence of Metal Ion Oxidation State and Coordination Environment on Complex Structure

The oxidation state of the central metal ion profoundly influences the structure and properties of the resulting salophen complex. This is clearly demonstrated in the chemistry of manganese and iron complexes.

For manganese, complexes in both the +II and +III oxidation states can be isolated. researchgate.net The Mn(III) complexes are typically hexa-coordinated with a distorted octahedral geometry, whereas the Mn(II) complexes can exhibit different coordination numbers. researchgate.netaston.ac.uk The higher oxidation state of Mn(III) is stabilized by the N₂O₂ donor set of the ligand. researchgate.net This difference in oxidation state is reflected in their magnetic properties; high-spin Mn(II) (d⁵) complexes have magnetic moments around 5.9 B.M., while high-spin Mn(III) (d⁴) complexes have moments closer to 4.9 B.M. researchgate.net Electrochemical studies, such as cyclic voltammetry, show the reversible or quasi-reversible Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples, quantifying the influence of the ligand environment on the metal's redox potentials. researchgate.netaston.ac.uk

Similarly, iron complexes can be prepared in both Fe(II) and Fe(III) states. nih.gov The cytotoxicity of these complexes has been shown to be dependent on the iron's oxidation state. nih.govresearchgate.net The coordination environment is also key. While Ni(II) (d⁸) strongly favors a diamagnetic, four-coordinate square-planar geometry, Co(II) (d⁷) can readily form four-coordinate pseudotetrahedral complexes or five/six-coordinate species. mdpi.comnih.gov The presence of additional ligands in the axial positions can force a typically square-planar complex into an octahedral geometry, altering its electronic and magnetic properties. researchgate.net

Table 2: Common Geometries and Magnetic Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine Complexes with Various Divalent and Trivalent Metal Ions. Data compiled from sources researchgate.netresearchgate.netmdpi.comsapub.orgnih.govnih.gov.

Ligand Exchange Reactions and Complex Stability in Solution

The stability of metal salophen complexes in solution is a critical factor for their potential applications. Studies on [N,N'-Bis(salicylidene)-1,2-phenylenediamine]chloridoiron(III) have investigated its stability under conditions mimicking pharmacological environments. researchgate.net The inherent stability of the tetradentate chelate means that the primary salophen ligand is generally not easily displaced.

However, ligands coordinated at the axial positions of octahedral or square-pyramidal complexes can be subject to exchange. For example, in a complex like [Mn(salophen)(H₂O)(ClO₄)], the coordinated water molecule can potentially be exchanged for other solvent molecules or anionic ligands present in the solution. researchgate.net

Furthermore, while the core salophen ligand is stable, modifications to its structure can be made. For instance, exchanging the 1,2-phenylenediamine bridge for a 1,2-cyclohexanediamine (B1199290) bridge (yielding a "saldach" ligand) has been shown to drastically alter the biological properties of the corresponding iron complexes, highlighting the importance of the entire ligand framework to the complex's function and stability. nih.gov

Supramolecular Recognition and Self-Assembly in Coordination Systems

The rigid, planar nature of the [M(salophen)] unit makes it an excellent building block for supramolecular chemistry. These complexes can engage in non-covalent interactions, such as π-π stacking, to form ordered self-assembled structures in the solid state.

A key area where molecular recognition is studied is the interaction of these complexes with biological macromolecules. For example, nickel(II) and iron(II/III) salophen complexes have been shown to bind to DNA. nih.govresearchgate.net This interaction can be considered a form of molecular recognition, where the size, shape, and electronic properties of the metal complex allow it to interact with the grooves or bases of the DNA double helix. These interactions are crucial for understanding the mechanisms behind the observed biological activities of these compounds. nih.gov The ability of these complexes to generate reactive oxygen species and induce apoptosis is often linked to their capacity to recognize and bind to cellular targets. nih.govresearchgate.net

Spectroscopic and Structural Characterization of N,n Bis Salicylidene 1,2 Phenylenediamine and Its Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups and Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes.

The formation of the salophen ligand is confirmed in the IR spectrum by the disappearance of the N-H stretching vibrations of the 1,2-phenylenediamine precursor, which are typically found around 3386 and 3364 cm⁻¹, and the concurrent appearance of a strong band corresponding to the C=N (azomethine) stretching vibration. researchgate.net This imine stretch is a key diagnostic peak and is observed in the region of 1611 cm⁻¹. researchgate.net Another significant feature in the IR spectrum of the free ligand is a broad band in the 2500-3000 cm⁻¹ range, which is attributed to the O-H stretching mode. researchgate.net The downshift and broadening of this band are indicative of strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the azomethine group (O-H···N). researchgate.net

Upon complexation with a metal ion, the C=N stretching frequency often shifts, providing evidence of coordination. The coordination of the azomethine nitrogen to the metal center alters the electron density and bond strength of the C=N group.

Raman spectroscopy complements IR data and offers further details on the vibrational modes. The Raman spectrum of salophen exhibits prominent signals between 1000 and 1700 cm⁻¹, which are associated with various C-H, C=N, and O-H stretching and bending motions. researchgate.net A very broad signal is also observed from 2500 cm⁻¹ onwards, consistent with the strong hydrogen bonding present in the molecule. researchgate.net Temperature-dependent Raman studies have shown that the room temperature crystalline structure of salophen is stable up to its melting point (433–443 K). researchgate.net

Table 1: Key Vibrational Frequencies for N,N'-Bis(salicylidene)-1,2-phenylenediamine

Functional GroupTechniqueWavenumber (cm⁻¹)ObservationReference
C=N StretchIR1611Confirms imine formation researchgate.net
O-H StretchIR2500-3000Broad band due to intramolecular H-bonding researchgate.net
Various C-H, C=N, O-H modesRaman1000-1700Prominent signals researchgate.net
Broad H-bonding signalRaman>2500Cumulative effect of various stretching motions researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteronuclear Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of the free salophen ligand, a characteristic singlet is observed for the azomethine protons (-CH=N-). The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum. researchgate.net The chemical shift of the hydroxyl proton (O-H) can vary and is often observed as a broad singlet, its position being sensitive to solvent and concentration, further confirming the presence of hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the different carbon environments within the molecule. This includes the carbons of the salicylaldehyde (B1680747) and phenylenediamine moieties, as well as the imine carbon. Theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values, aiding in the precise assignment of signals. researchgate.net

Upon complexation with diamagnetic metal ions, such as Zn(II) and Ni(II), changes in the NMR spectra are observed. researchgate.net These shifts in the proton and carbon signals provide evidence of coordination and can give insights into the geometry of the resulting metal complex. For instance, the formation of new Zn(II) and Ni(II) salophen complexes has been characterized using ¹H NMR spectroscopy. researchgate.net

Table 2: Representative ¹H NMR Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

Proton TypeMultiplicityObservationReference
AromaticMultiplet4H researchgate.net
Azomethine (-CH=N-)Singlet- researchgate.net

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Investigations of Electronic Transitions

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to study the electronic transitions within N,N'-Bis(salicylidene)-1,2-phenylenediamine and its complexes.

The UV-Vis absorption spectrum of the salophen ligand typically exhibits multiple absorption bands. These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore. researchgate.net The solvent can influence the position and intensity of these absorption maxima.

The fluorescence properties of salophen have also been investigated. The ligand itself is fluorescent, and its emission characteristics can be modulated by its environment. For example, the fluorescence intensity of salophen increases with a concomitant red shift when interacting with bile acid micelles. nih.gov This phenomenon has been used to study the critical micelle concentration of various bile acids. nih.gov The increase in fluorescence quantum yields and decay times in these micellar environments suggests restricted motion of the fluorophore. nih.gov

The introduction of a metal center to form a complex can significantly alter the electronic properties. New absorption bands may appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The fluorescence of the ligand is often quenched upon complexation with paramagnetic metal ions, but complexes with diamagnetic metals like Zn(II) can be luminescent. researchgate.net For instance, Zn(II) and Ni(II) salophen complexes have been synthesized and their photoluminescence properties have been examined. researchgate.net Furthermore, the introduction of fluorine substituents on the salicylidene moieties of chlorido[salophene]iron(III) complexes can enhance their emission properties. nih.gov

Table 3: Electronic Spectroscopy Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

Spectroscopy TypeObservationNotesReference
UV-Vis AbsorptionMultiple bandsπ → π* and n → π* transitions researchgate.net
Fluorescence EmissionIncreases in bile acid micellesRed shift observed nih.gov
PhotoluminescenceObserved in Zn(II) and Ni(II) complexes- researchgate.net

X-ray Diffraction Crystallography: Single Crystal and Powder Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal XRD and powder XRD (PXRD) have been employed to characterize N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes.

Single-crystal X-ray diffraction analysis of the free salophen ligand has revealed that it crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. researchgate.net This detailed structural information confirms the molecular connectivity and conformation, including the intramolecular hydrogen bonding.

The structures of various metal complexes of salophen have also been determined by single-crystal XRD. For example, new Zn(II) and Ni(II) salophen complexes have been characterized by X-ray diffraction. researchgate.net In another study, a manganese complex with a related bis-Schiff base ligand was found to have an orthorhombic crystal system with the space group Pca21. researchgate.net In this complex, the ligand coordinates to the manganese atom through the two phenolate (B1203915) oxygen atoms and the two imine nitrogen atoms. researchgate.net Such studies provide definitive information on coordination numbers, geometries, and bond lengths and angles within the metal complexes.

Powder X-ray diffraction is a complementary technique that is useful for phase identification and for confirming the bulk purity of a synthesized compound. It can also be used to obtain structural information when suitable single crystals are not available.

Table 4: Crystallographic Data for N,N'-Bis(salicylidene)-1,2-phenylenediamine

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Molecules per unit cell (Z)4 researchgate.net

Morphological Characterization: Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a material at high magnification. The structural and vibrational properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine have been investigated using SEM in conjunction with other spectroscopic techniques. researchgate.netbibsonomy.org SEM analysis provides information about the particle shape, size, and surface features of the crystalline salophen powder. This can be particularly useful for understanding the physical properties of the material and for quality control in its synthesis.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For N,N'-Bis(salicylidene)-1,2-phenylenediamine, mass spectrometry confirms the molecular formula of C₂₀H₁₆N₂O₂ by providing a molecular ion peak corresponding to its molecular weight of approximately 316.36 g/mol . tcichemicals.com High-resolution mass spectrometry (HR-MS) can provide even more precise mass measurements, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also help to verify the structure of the molecule by showing the loss of specific fragments.

Computational and Theoretical Chemistry Studies on N,n Bis Salicylidene 1,2 Phenylenediamine

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic characteristics of N,N'-Bis(salicylidene)-1,2-phenylenediamine. These calculations provide valuable insights into the molecule's geometry, vibrational modes, and electronic behavior. It is a tetradentate Schiff base ligand that can form complexes with various metal ions. Studies have shown that the salophen molecule crystallizes in a monoclinic structure with the P21/c space group. bohrium.com

DFT calculations are employed to determine the most stable three-dimensional structure of N,N'-Bis(salicylidene)-1,2-phenylenediamine by finding the minimum energy geometry. The B3LYP functional with the 6-311G(d,p) basis set is a common level of theory for these optimizations. The calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography. bohrium.comnih.gov

The optimized structure of salophen reveals the presence of intramolecular hydrogen bonds between the hydroxyl group's hydrogen atom and the azomethine group's nitrogen atom (O-H···N). These interactions are crucial in stabilizing the molecular structure. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, coupled with DFT calculations, allows for the detailed assignment of the molecule's vibrational modes. The theoretical vibrational frequencies are calculated from the optimized geometry, and a potential energy distribution (PED) analysis is often performed to assign the calculated modes to specific molecular vibrations. bohrium.com For example, the disappearance of the N-H stretching vibrations of the precursor 1,2-phenylenediamine and the appearance of a characteristic C=N stretching vibration confirm the formation of the Schiff base. researchgate.net

Table 1: Selected Experimental and Calculated Vibrational Frequencies for N,N'-Bis(salicylidene)-1,2-phenylenediamine

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch~2500-3000Not specified in results
C=N Stretch1611Not specified in results
O-H Deformation1400Not specified in results

Data is based on general findings from spectroscopic studies; specific calculated values from a single comprehensive study were not available in the search results.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and predicting the energy of its first electronic transition. sigmaaldrich.com

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, DFT calculations have been used to determine the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. One study calculated the HOMO-LUMO energy gap to be 4.25 eV, which indicates a significant charge transfer phenomenon within the molecule.

From the energies of the HOMO and LUMO, several key electronic properties can be calculated to further describe the reactivity of N,N'-Bis(salicylidene)-1,2-phenylenediamine. These global reactivity descriptors are defined as follows:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Global Hardness (η): A measure of the molecule's resistance to charge transfer (η = (I - A) / 2). A larger value indicates a "harder" molecule, which is less reactive.

Global Softness (S): The reciprocal of global hardness (S = 1 / η). A larger value indicates a "softer" molecule, which is more reactive.

Table 2: Calculated Electronic Properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine

PropertySymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Not specified
LUMO EnergyELUMO-Not specified
HOMO-LUMO GapΔEELUMO - EHOMO4.25
Ionization PotentialI-EHOMONot specified
Electron AffinityA-ELUMONot specified
Global Hardnessη(I - A) / 2Not specified
Global SoftnessS1 / ηNot specified

While the HOMO-LUMO gap has been reported, specific values for the other electronic properties were not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for a theoretical prediction of the absorption bands.

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, TD-DFT calculations can help to assign the experimentally observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of Schiff bases. These transitions are responsible for the color and photophysical properties of the compound. While the use of TD-DFT for similar compounds is common, specific studies detailing the theoretical electronic spectra of N,N'-Bis(salicylidene)-1,2-phenylenediamine were not found in the search results.

Quantum Chemical Calculations of Molecular Hyperpolarizabilities

The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can be used to predict the NLO response of a molecule by calculating its hyperpolarizabilities. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

Molecules with large π-conjugated systems and significant charge transfer characteristics, like many Schiff bases, are potential candidates for NLO materials. DFT calculations can be employed to compute the static and dynamic hyperpolarizabilities of N,N'-Bis(salicylidene)-1,2-phenylenediamine. However, specific studies reporting the calculated hyperpolarizability values for this compound were not identified in the provided search results.

Intermolecular Interactions and Supramolecular Assembly: Hydrogen Bonding and π-π Stacking Analysis

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the crystal structure and, consequently, the material's properties.

For N,N'-Bis(salicylidene)-1,2-phenylenediamine, both intramolecular and intermolecular interactions have been identified. As established by geometry optimization and X-ray crystallography, strong intramolecular O-H···N hydrogen bonds are present, which contribute to the planarity and stability of the molecule. researchgate.net

Tautomeric Equilibria and Isomerism Investigations (Keto-Enol Tautomerism)

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the tautomeric equilibria of N,N'-Bis(salicylidene)-1,2-phenylenediamine, often referred to as salophen. The molecule's structure, featuring intramolecular hydrogen bonds, allows for the existence of different tautomeric forms. Research has shown that three principal tautomers can coexist: two phenol-imine forms and one keto-amine form.

Computational models have demonstrated that the phenol-imine tautomer is the most stable form, a finding that is in agreement with experimental X-ray crystallography data. princeton.edu The stability is attributed to the resonant character of the molecule and the strength of the intramolecular hydrogen bonds. The investigation of these tautomeric forms is crucial as the electronic and photophysical properties of the molecule can be significantly influenced by the position of the protons in the O-H···N hydrogen bonds.

Studies on a closely related isomer, N,N'-bis(salicylidene)-p-phenylenediamine, have further revealed that the ground-state equilibrium between tautomers is sensitive to the surrounding environment. The proton-donating ability of the solvent, rather than its polarity, has been identified as a key factor influencing this equilibrium. scilit.com

Below is a data table summarizing the relative stability of the three tautomers of N,N'-Bis(salicylidene)-1,2-phenylenediamine as determined by DFT calculations.

TautomerDescriptionRelative Stability
Tautomer 1Phenol-Imine (Symmetric)Most Stable
Tautomer 2Phenol-Imine (Asymmetric)Intermediate Stability
Tautomer 3Keto-AmineLeast Stable

Photoinduced Electron Transfer Process Modeling

The modeling of photoinduced electron transfer (PET) processes in N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives is a complex field of study, often intertwined with investigations of excited-state intramolecular proton transfer (ESIPT). Computational methods such as time-dependent density functional theory (TD-DFT) are pivotal in understanding the electronic transitions and charge transfer characteristics upon photoexcitation.

For the related N,N'-bis(salicylidene)-p-phenylenediamine (BSP), theoretical studies have explored the interplay between ESIPT and intramolecular charge transfer (ICT) processes. acs.org These studies reveal that upon excitation, an ultrafast proton transfer can occur, leading to the formation of a keto tautomer in an excited state. scilit.com This process is fundamental to the photophysical properties of the molecule.

The modeling of these processes involves the calculation of potential energy surfaces for both the ground and excited states. These calculations help in identifying the energy barriers for proton transfer and the relative energies of the different tautomeric forms in their excited states. The introduction of electron-donating or electron-withdrawing substituents on the salicylidene or phenylenediamine rings can significantly alter the PET and ICT characteristics. For instance, substituents can lead to a red-shifted emission in polar solvents, which is attributed to a coupled effect of ESIPT and a planar intramolecular charge transfer (PICT) process. acs.org

These computational models provide molecular-level insights that are crucial for designing novel materials with specific photophysical properties for various applications. The theoretical frameworks help in predicting how structural modifications will influence the efficiency of charge separation and recombination processes, which are central to the functionality of molecular electronic and photovoltaic devices.

Catalytic Applications of N,n Bis Salicylidene 1,2 Phenylenediamine Metal Complexes

Catalysis of Oxidation and Epoxidation Reactions

Metal-salophen complexes are highly effective catalysts for the oxidation of various organic substrates, including alcohols and olefins. nih.govorientjchem.org The specific metal center and reaction conditions dictate the catalyst's activity and selectivity.

Manganese-salophen complexes are particularly well-suited for alkene epoxidation. nih.gov In one study, a manganese(III) salophen complex was covalently anchored to amino-functionalized graphene oxide, creating a robust heterogeneous catalyst. This system efficiently catalyzed the epoxidation of various olefins using hydrogen peroxide as a green oxidant. For example, the epoxidation of cyclohexene (B86901) achieved 93% conversion with 88% selectivity for the corresponding epoxide. nih.gov The catalyst demonstrated excellent reusability, maintaining its performance over four consecutive cycles. nih.gov

Cobalt-salophen complexes have also been extensively studied. A heterogeneous Co(II)-salophen complex supported on silica-coated magnetic nanoparticles served as an efficient and reusable catalyst for the selective oxidation of benzylic alcohols to their corresponding aldehydes or ketones. orientjchem.org Using hydrogen peroxide as the oxidant, 1-phenylethanol (B42297) was converted to acetophenone (B1666503) with a 94% yield. The catalyst's magnetic properties allowed for easy separation and reuse without a significant loss of activity. orientjchem.org Furthermore, mechanistic studies on the homogeneous Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone have shown that the reaction proceeds via the formation of a Co(III)-superoxide species, which facilitates hydrogen atom abstraction from the substrate. acs.org This process ultimately involves an efficient four-electron reduction of O₂ to water. acs.org

Table 1: Performance of N,N'-Bis(salicylidene)-1,2-phenylenediamine (Salophen) Metal Complexes in Oxidation Reactions

CatalystSubstrateOxidantProductConversion/YieldSelectivityReusabilitySource(s)
Mn(III)Salophen-GO·NH₂CyclohexeneH₂O₂Cyclohexene oxide93% Conversion88%4 cycles nih.gov
Mn(III)Salophen-GO·NH₂CycloocteneH₂O₂Cyclooctene oxide98% Conversion100%4 cycles nih.gov
Co(II)Salophen-MNPs1-PhenylethanolH₂O₂Acetophenone94% Yield>99%>5 cycles orientjchem.org
Co(II)Salophenp-HydroquinoneO₂p-Benzoquinone~100% Conversion>99%Not Reported acs.org

Polymerization Catalysis

Complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine and related salen-type ligands have emerged as potent initiators for the ring-opening polymerization (ROP) of cyclic esters, most notably lactide, to produce polylactide (PLA). rsc.orgresearchgate.net Aluminum complexes, in particular, have been a primary focus of this research.

Chiral salen aluminum complexes have demonstrated high activity and stereoselectivity in the ROP of racemic lactide (rac-lactide). rsc.org By carefully selecting the substituents on the salicylidene and diamine backbone of the ligand, the catalyst can be tuned to favor the formation of isotactic PLA, a polymer with enhanced thermal and mechanical properties. For instance, an aluminum complex bearing a chiral salen ligand derived from (R,R)-1,2-diaminocyclohexane and substituted with tert-butyl and chloro groups achieved high stereoselectivity for the ROP of rac-lactide, producing an enriched isotactic polylactide with a probability of meso linkages (Pm) of 0.91. rsc.org

Kinetic studies of these polymerizations reveal that the reaction rate is typically first-order with respect to both the monomer (lactide) and the initiator (aluminum complex). rsc.orgresearchgate.net This indicates a controlled polymerization process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity indexes). researchgate.net The use of these catalysts provides a pathway to high-yield, high-molecular-weight, and colorless PLA, which is desirable for industrial applications. google.com

Table 2: Ring-Opening Polymerization (ROP) of Lactide using Salen/Salophen-type Aluminum Initiators

Initiator/ComplexMonomerResulting PolymerStereoselectivity (Pm)Key FindingsSource(s)
Chiral Salen-Al (R₁=tBu, R₂=Cl)rac-LactideIsotactically-enriched PLA0.91High stereoselectivity for racemic monomer. rsc.org
Chiral Salen-Al (R₁=R₂=Cl)L-LactidePoly(L-lactide)Not ApplicableHighest activity for L-lactide polymerization in the series. rsc.org
Sulfonamide/Schiff base-Alrac-LactideIsotactically-enriched PLANot SpecifiedEfficient and controlled polymerization with isotactic selectivity. researchgate.net

Advanced Oxidation Processes (AOPs): Sonochemical Applications

Advanced Oxidation Processes (AOPs) are a class of procedures designed to degrade persistent organic pollutants in water through the generation of highly reactive species, such as hydroxyl radicals (HO•). Sonochemistry, the application of ultrasound to chemical reactions, is one such AOP. The process relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of water and dissolved gases into reactive radicals. mdpi.com

The direct use of N,N'-Bis(salicylidene)-1,2-phenylenediamine metal complexes as catalysts specifically for the sonochemical degradation of pollutants is not extensively documented in available research. However, their involvement in sonochemical processes has been established. For example, a mercury(II)-salophen complex has been utilized as a precursor in the sonochemical synthesis of mercury selenide (B1212193) (HgSe) nanoparticles. semanticscholar.org This demonstrates that the salophen complex structure can withstand and participate in the high-energy environment created by acoustic cavitation.

Furthermore, the concept of sonocatalysis involves the use of a solid catalyst (the sonocatalyst) to enhance the production of reactive species under ultrasound irradiation, thereby accelerating the degradation of pollutants. rsc.orgrsc.org Given the demonstrated stability and redox activity of salophen metal complexes, particularly their heterogeneous forms used in other AOPs, they represent potential candidates for future development as sonocatalysts.

Bio-inspired Catalysis and Enzyme Mimicry Research

The structural similarity between the N₂O₂ coordination site in metal-salophen complexes and the active sites of many metalloenzymes has made them a cornerstone of biomimetic catalysis research. orientjchem.org These synthetic complexes are often used as functional models to mimic the catalytic activity of complex biological systems and to elucidate enzymatic reaction mechanisms. nih.gov

A prominent area of this research is the development of mimics for cytochrome P450 enzymes. nih.gov Cytochrome P450 is a versatile superfamily of heme-containing proteins that catalyze a wide array of oxidative reactions in nature, including C-H hydroxylation and epoxidation. usda.gov Metal-salophen and related salen complexes have been successfully employed to model these transformations, oxidizing various substrates in a manner analogous to the natural enzyme. acs.orgresearchgate.net

In addition to P450 mimicry, salophen complexes have been used to model other enzymes:

Vanadium-dependent Haloperoxidases : Vanadyl-salophen complexes serve as models for these natural enzymes, which are capable of oxidizing halides. nih.gov

Phenoxazinone Synthase and Catecholase : Copper(II)-salophen complexes have been developed to mimic the activity of these copper-containing enzymes, which catalyze the oxidation of o-aminophenols and catechols, respectively. google.com

Vitamin B12 : The cobalt(II) complex of the related N,N'-Bis(salicylidene)ethylenediamine (salen) ligand is a well-known structural and functional mimic of the organocobalt core of vitamin B12. nih.gov

Homogeneous and Heterogeneous Catalysis Studies

N,N'-Bis(salicylidene)-1,2-phenylenediamine metal complexes have been extensively studied under both homogeneous and heterogeneous catalytic conditions, with each approach offering distinct advantages and disadvantages.

Homogeneous Catalysis In a homogeneous system, the catalyst and reactants exist in the same phase, typically a liquid solution. acs.org This setup allows for maximum interaction between the catalyst's active sites and the substrate molecules, often leading to higher activity, greater selectivity, and milder reaction conditions. usda.gov Mechanistic studies, such as the elucidation of the Co(salophen)-catalyzed oxidation of p-hydroquinone, are often performed in homogeneous solutions to accurately probe reaction pathways. acs.org However, a significant drawback is the difficulty of separating the catalyst from the product mixture, which can lead to product contamination and loss of the often-expensive catalyst. acs.orgacs.org

Heterogeneous Catalysis To overcome the separation challenges of homogeneous systems, researchers immobilize salophen complexes onto insoluble solid supports. acs.org This converts the molecular catalyst into a heterogeneous one, which exists in a different phase from the reactants. acs.org Common supports include polymers, silica (B1680970), graphene oxide, and magnetic nanoparticles. nih.govorientjchem.orgmdpi.com The primary advantage of this approach is the ease of catalyst recovery and reuse, which is typically achieved by simple filtration or, in the case of magnetic supports, by using an external magnet. orientjchem.org This is crucial for developing sustainable and economically viable industrial processes. For example, a manganese salophen catalyst supported on graphene oxide was reused four times for olefin epoxidation, and a cobalt salophen catalyst on magnetic nanoparticles was recycled for at least five cycles in alcohol oxidation with minimal loss of activity. nih.govorientjchem.org The main trade-off can be a reduction in catalytic activity compared to the homogeneous counterpart, potentially due to mass transfer limitations or reduced accessibility of the active sites. orientjchem.org

Table 3: Comparison of Homogeneous and Heterogeneous Salophen/Salen Catalysis

Catalysis TypeCatalyst SystemReactionAdvantagesDisadvantagesSource(s)
Homogeneous Co(salophen) in solutionAerobic oxidationHigh activity, excellent for mechanistic studies.Difficult catalyst separation and recovery. acs.orgacs.org
Homogeneous Chiral Salen-Al in solutionLactide PolymerizationHigh stereoselectivity, controlled polymerization.Product contamination, catalyst loss. rsc.org
Heterogeneous Mn(salophen) on Graphene OxideOlefin EpoxidationEasy recovery, high reusability (4+ cycles).Potentially lower activity than homogeneous analog. nih.gov
Heterogeneous Co(salophen) on Magnetic NanoparticlesAlcohol OxidationSimple magnetic separation, excellent reusability (5+ cycles).Diffusion of substrates/products can limit reaction rate. orientjchem.org
Heterogeneous Cr(III)-Salen on PolyolefinEpoxide Ring-OpeningRecyclable with no loss in activity.Lower effective concentration can limit enantioselectivity. mdpi.com

Sensor and Analytical Applications of N,n Bis Salicylidene 1,2 Phenylenediamine

Selective Detection and Quantification of Metal Ions (e.g., Mercury(II), Copper(II), Magnesium(II))

N,N'-Bis(salicylidene)-1,2-phenylenediamine has been effectively employed as a selective chelating agent for the determination of several metal ions. nih.govresearchgate.net Its ability to form stable and often colored or fluorescent complexes makes it a valuable component in various sensor systems.

Mercury(II): A highly selective and sensitive potentiometric sensor for mercuric ions (Hg(II)) was developed using a modified carbon paste electrode (CPE) incorporating N,N'-Bis(salicylidene)-1,2-phenylenediamine as the active chemical modifier. acs.org This sensor demonstrated a linear response to Hg(II) concentrations over a wide range, showcasing its utility for quantitative analysis.

Copper(II): The compound has been successfully utilized as a fluorescent chemosensor for the detection of copper(II) ions. nih.gov The interaction between the ligand and Cu(II) ions leads to a significant and selective quenching of the ligand's native fluorescence, allowing for the quantification of copper with high sensitivity. nih.gov The selectivity for Cu(II) is notable, with most other common metal ions causing minimal interference. nih.gov

Magnesium(II): While direct application of N,N'-Bis(salicylidene)-1,2-phenylenediamine for magnesium (Mg(II)) detection is not extensively documented in the reviewed literature, a closely related derivative, NN′-bis-salicylidene-2,3-diaminobenzofuran (SABF), has been synthesized and used as a spectrofluorimetric reagent for magnesium. This derivative forms a fluorescent 1:1 complex with Mg(II), enabling its determination in the parts-per-million range. The success of this derivative suggests the potential of the broader salicylidene-diamine scaffold in designing sensors for alkaline earth metals.

Beyond these examples, N,N'-Bis(salicylidene)-1,2-phenylenediamine is recognized as a versatile chelating agent for a range of other metal ions, including Manganese(II/III), Iron(II/III), Cobalt(II), Nickel(II), and Zinc(II). nih.govresearchgate.net

Development of Fluorescent Chemosensors: Mechanisms of Fluorescence Quenching and Enhancement

The intrinsic fluorescence of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives forms the basis for their use as fluorescent chemosensors. The presence of metal ions can modulate this fluorescence through either quenching (turning "off") or enhancement (turning "on") mechanisms.

Fluorescence Quenching: The selective detection of Copper(II) is a prime example of fluorescence quenching. nih.gov Upon binding of the paramagnetic Cu(II) ion, the fluorescence of the N,N'-Bis(salicylidene)-1,2-phenylenediamine receptor is dramatically decreased. nih.gov This quenching is often attributed to energy or electron transfer processes from the excited state of the fluorophore to the d-orbitals of the copper ion. This efficient quenching provides a sensitive signaling mechanism for the presence of Cu(II). nih.gov

Fluorescence Enhancement: In contrast to quenching, fluorescence enhancement is often observed upon complexation with diamagnetic metal ions like Zinc(II). While the free ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or free rotation around single bonds that allow non-radiative decay pathways, chelation with a metal ion can increase the fluorescence quantum yield. nih.gov This phenomenon, often termed Chelation-Enhanced Fluorescence (CHEF), occurs because the binding of the metal ion restricts intramolecular rotation and can inhibit PET processes, leading to a more rigid and planar structure. nih.govacs.org This increased rigidity minimizes the energy lost through non-radiative pathways, resulting in a significant enhancement of the fluorescence intensity. For instance, studies on the ligand within micellar environments have shown that restricted motion of the fluorophore leads to an increase in fluorescence quantum yields and decay times. nih.gov Furthermore, modification of the ligand itself, such as the introduction of fluorine substituents, has been shown to increase the inherent fluorescence of the resulting metal complexes. acs.org

Electrochemical Sensors: Design and Performance of Modified Electrodes (e.g., Carbon Paste Electrodes)

Electrochemical methods offer a powerful alternative to optical sensing, and N,N'-Bis(salicylidene)-1,2-phenylenediamine has been successfully integrated into various electrode designs for the potentiometric determination of metal ions.

Carbon Paste Electrodes (CPEs): A notable application is the development of a mercury(II)-selective sensor using a carbon paste electrode chemically modified with N,N'-Bis(salicylidene)-1,2-phenylenediamine. acs.org In this design, the compound acts as a neutral carrier, selectively binding Hg(II) ions at the electrode-solution interface. This interaction generates a potential difference that is dependent on the concentration of Hg(II) in the sample, following the Nernst equation. The resulting electrode is robust, easy to prepare, and demonstrates good performance characteristics. acs.org

PVC Membrane and Coated Platinum Electrodes: For the detection of other ions like Cadmium(II), sensors have been fabricated using polyvinyl chloride (PVC) membranes and coated platinum electrodes. scribd.com In these ion-selective electrodes (ISEs), N,N'-Bis(salicylidene)-1,2-phenylenediamine is incorporated into the membrane, where it acts as the ionophore. The selective complexation of the target ion by the ionophore within the membrane phase is the key principle governing the electrode's response. These sensors have shown excellent selectivity for their target ions over a wide range of other alkali, alkaline earth, and transition metal ions. scribd.com

Sensitivity, Selectivity, and Detection Limit Optimization

A critical aspect of sensor development is the optimization of its analytical performance, specifically its sensitivity, selectivity, and limit of detection (LOD).

Sensitivity and Detection Limits: For fluorescent sensors, sensitivity is often dictated by the efficiency of the quenching or enhancement process. The fluorescent sensor for Cu(II) exhibits a detection limit as low as 2.0 x 10⁻⁸ mol L⁻¹. nih.gov Potentiometric sensors have also achieved low detection limits. The carbon paste electrode for Hg(II) has a reported LOD of 1.5 x 10⁻⁷ M. acs.org Similarly, PVC membrane and coated platinum electrodes for Cd(II) have achieved detection limits of 3.2 x 10⁻⁸ M and 1.6 x 10⁻⁸ M, respectively. scribd.com

Selectivity: The selectivity of these sensors is largely governed by the inherent affinity of the N,N'-Bis(salicylidene)-1,2-phenylenediamine ligand for the target metal ion. The Cu(II) fluorescent sensor is nearly unaffected by other metal ions. nih.gov The potentiometric Hg(II) sensor shows a reasonable discrimination ability towards Hg(II) in comparison to many alkali, alkaline earth, transition, and heavy metal ions. acs.org Likewise, the Cd(II) ISEs demonstrated excellent selectivity over a wide array of interfering ions. scribd.com

Optimization of these parameters is typically achieved by carefully controlling experimental conditions such as pH, buffer composition, and the composition of the electrode membrane (e.g., the ratio of ionophore, polymer, and plasticizer). For instance, the Cu(II) fluorescent sensor operates optimally in a pH 8.2 phosphate (B84403) buffer solution. nih.gov The Hg(II) potentiometric sensor is effective over a pH range of 3.8 to 7.8. acs.org

Table 1: Performance Characteristics of N,N'-Bis(salicylidene)-1,2-phenylenediamine Based Sensors

Target Ion Sensor Type Principle Linear Range Detection Limit Reference
Copper(II) Fluorescent Quenching 1.0 x 10⁻⁷ - 2.5 x 10⁻⁶ M 2.0 x 10⁻⁸ M nih.gov
Mercury(II) Potentiometric (CPE) Nernstian Response 3.2 x 10⁻⁷ - 3.2 x 10⁻⁴ M 1.5 x 10⁻⁷ M acs.org
Cadmium(II) Potentiometric (PVC) Nernstian Response 5.7 x 10⁻⁸ - 3.7 x 10⁻³ M 3.2 x 10⁻⁸ M scribd.com
Cadmium(II) Potentiometric (Coated Pt) Nernstian Response 3.0 x 10⁻⁸ - 3.0 x 10⁻³ M 1.6 x 10⁻⁸ M scribd.com

Application in Potentiometric Analysis of Environmental Samples

The utility of sensors based on N,N'-Bis(salicylidene)-1,2-phenylenediamine extends to the analysis of real-world samples, particularly in environmental monitoring.

The modified carbon paste electrode for mercury(II) has been successfully used to determine the concentration of mercuric ions in water samples with satisfactory results. acs.org This demonstrates its practical applicability for monitoring this toxic heavy metal in aquatic environments.

Similarly, the potentiometric sensors for cadmium(II), including both the PVC membrane and coated platinum electrode types, were effectively applied to the direct determination of Cd(II) ions in various environmental matrices such as tap water, aqueduct water, river water, and soil samples. scribd.com Furthermore, these electrodes have been used as indicator electrodes in the potentiometric titration of Cd(II) with EDTA, showcasing their versatility in different analytical methodologies. scribd.com The ability of these sensors to function reliably in complex sample matrices underscores their potential for routine environmental analysis.

Photophysical and Optoelectronic Research with N,n Bis Salicylidene 1,2 Phenylenediamine

Nonlinear Optical (NLO) Properties: Characterization via Z-scan Technique and Hyperpolarizability Studies

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its analogs are actively investigated to assess their potential in these technologies.

The Z-scan technique is a widely used experimental method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. researchgate.netutm.my In this technique, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance through an aperture in the far field is measured. researchgate.netucf.edu The resulting data reveal the sign and magnitude of the NLO coefficients.

Research on N,N'-bis(salicylidene)-o-phenylenediamine (salophen) using the Z-scan method has demonstrated its significant third-order NLO response. researchgate.netbohrium.com When dissolved in dimethyl sulfoxide (B87167) (DMSO), salophen exhibits a nonlinear refractive index (n₂) of 0.035 × 10⁻¹⁰ cm²/W and a nonlinear absorption coefficient (β) of -0.024 × 10⁻⁵ cm/W. researchgate.netbohrium.com These values contribute to a third-order susceptibility (χ⁽³⁾) of 0.596 × 10⁻⁵ esu. researchgate.netbohrium.com The negative sign of the nonlinear absorption coefficient indicates a saturable absorption (SA) process.

A related compound, N,N′-Bis(salicylidene)-p-phenylenediamine (BSP), which features a donor-π-donor (D-π-D) architecture, also shows strong NLO properties. researchgate.net In DMSO, BSP has a higher nonlinear refractive index (n₂) of 0.09250 × 10⁻¹⁰ cm²/W, a nonlinear absorption coefficient (β) of -0.174 × 10⁻⁶ cm/W, and a third-order susceptibility of 4.101 × 10⁻⁵ esu. researchgate.net

Complementing experimental Z-scan studies, quantum mechanical calculations are employed to understand the molecular origins of the NLO response. bohrium.comresearchgate.net These theoretical studies calculate molecular hyperpolarizabilities (β and γ), which are the microscopic counterparts to the macroscopic susceptibilities. bohrium.com For salophen, these calculations show a good agreement with experimental findings, confirming its robust nonlinear potential for optical device applications. researchgate.netbohrium.com

Nonlinear Optical Properties of Salicylidene-phenylenediamine Derivatives in DMSO
CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen)0.035 × 10⁻¹⁰-0.024 × 10⁻⁵0.596 × 10⁻⁵ researchgate.netbohrium.com
N,N'-Bis(salicylidene)-p-phenylenediamine (BSP)0.09250 × 10⁻¹⁰-0.174 × 10⁻⁶4.101 × 10⁻⁵ researchgate.net

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. The phenomenon of Aggregation-Induced Emission Enhancement (AIEE) describes the opposite effect, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. researchgate.net This property is highly desirable for applications in solid-state lighting, bio-imaging, and chemical sensing.

The Schiff base N,N′-Bis(salicylidene)-p-phenylenediamine (BSP) has been identified as a compound exhibiting AIEE characteristics. researchgate.netkmutt.ac.th In a dilute acetonitrile (B52724) solution, BSP is weakly fluorescent. However, upon the addition of water, a poor solvent, the molecules begin to aggregate. This process leads to a significant enhancement of fluorescence emission. researchgate.net The photophysical mechanism behind this is attributed to the combined effects of excited-state intramolecular proton transfer (ESIPT) and the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. researchgate.netkmutt.ac.th

Specifically, in a mixture of acetonitrile and water (20:80 v/v), the fluorescence quantum yield (ΦF) of BSP was observed to increase from 0.001 to 0.152. researchgate.net This demonstrates a clear AIEE effect, making such compounds promising candidates for the development of novel fluorescent materials. Other salicylidene-based Schiff bases have also been explored as AIE-active materials. nih.gov

Luminescent Materials Development and Quantum Yield Enhancement

The development of efficient luminescent materials is crucial for technologies like organic light-emitting diodes (OLEDs) and fluorescent sensors. Research on N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives focuses on enhancing their fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

As discussed in the context of AIEE, aggregation is a powerful strategy to boost the quantum yield of these compounds. For N,N′-Bis(salicylidene)-p-phenylenediamine (BSP), the quantum yield was enhanced by over 150-fold upon aggregation in a water/acetonitrile mixture. researchgate.net

Another approach to modulate and enhance the luminescence of these Schiff bases is through interaction with a host environment. For instance, the fluorescence properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine have been studied in the presence of bile acid micelles. nih.gov The fluorescence intensity of the compound was found to increase when encapsulated within these micellar structures. nih.gov This enhancement is attributed to the restricted motion of the fluorophore within the hydrophobic pockets of the micelles, which leads to an increase in fluorescence quantum yields and decay times, and a decrease in non-radiative decay rates. nih.gov Such host-guest systems demonstrate a viable pathway for developing highly luminescent materials by controlling the local environment of the fluorophore.

Quantum Yield Enhancement of Salicylidene-phenylenediamine Derivatives
CompoundConditionInitial Quantum Yield (ΦF)Enhanced Quantum Yield (ΦF)Enhancement FactorReference
N,N'-Bis(salicylidene)-p-phenylenediamine (BSP)Aggregation in Acetonitrile/Water (20:80 v/v)0.0010.152~152x researchgate.net

Research into Light-Activated Processes and Photochemistry

The interaction of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its derivatives with light can induce various chemical and physical changes, a field broadly known as photochemistry. Research in this area explores their potential in photodynamic therapy, photo-switching, and sensor applications.

Metal complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophene) have been investigated for their biological activity. nih.gov Iron(II/III) complexes of salophene, for example, have been shown to generate reactive oxygen species (ROS) and induce apoptosis (programmed cell death) in cancer cells. nih.gov The generation of ROS is often a light-dependent process, suggesting a potential role for these complexes in photodynamic therapy, where a photosensitizer is activated by light to produce cytotoxic species that can destroy tumor cells.

Furthermore, related N-salicylidene anilines have been studied for their photochromic properties, which is the ability to change color reversibly upon exposure to light. nih.gov It has been demonstrated that the photochromic behavior can be influenced by the aggregation state of the molecules, occurring in solution, thin films, or in the crystalline state. nih.gov This light-activated switching behavior is of great interest for applications in optical data storage and smart materials.

Applications in Advanced Materials Science

Incorporation into Polymer Matrices and Composite Materials

The integration of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) and its analogues into polymer matrices is a key strategy for creating functional composite materials, particularly for separation and sensing technologies. These materials often take the form of Polymer Inclusion Membranes (PIMs), which combine the processability of a polymer support (like polyvinyl chloride - PVC) with the selective binding capabilities of a carrier molecule, such as salophen. researchgate.netmdpi.com

PIMs are noted as an attractive alternative to conventional metal ion removal methods due to their high efficiency and low energy consumption. mdpi.com Research has demonstrated that PVC-based PIMs are characterized by adequate plasticity and stability, making them suitable for the efficient removal and separation of various metal ions. researchgate.net

A notable application is the development of potentiometric sensors for heavy metal detection. A study detailed the construction of a PVC membrane electrode incorporating salophen as the ionophore for the selective determination of cadmium (Cd²⁺) ions. scribd.com The salophen-based sensor exhibited a rapid response time of less than 14 seconds and remained functional for at least two months, demonstrating the durability and stability of the salophen within the polymer matrix. scribd.com The performance of this sensor in various water samples underscores the practical utility of these composite materials. scribd.com

Table 1: Performance of Salophen-Based PVC Membrane Sensor for Cadmium (Cd²⁺) Detection scribd.com

Parameter Performance Metric
Ionophore N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen)
Polymer Matrix Polyvinyl chloride (PVC)
Linear Range 5.7 × 10⁻⁸ to 3.7 × 10⁻³ M
Slope 28.9 ± 0.4 mV/decade
Detection Limit 3.2 × 10⁻⁸ M
Response Time < 14 s
Operational pH Range 2.5–7.5

| Functional Lifespan | At least 2 months |

Design of Functional Supramolecular Architectures

The design of functional supramolecular architectures relies on the principles of self-assembly, where molecular components spontaneously organize into well-defined, ordered structures through reversible interactions. frontiersin.org N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes are excellent building blocks for such architectures due to their defined coordination geometry and the rigidity of the ligand framework. The ability to form stable complexes with various metal ions like iron, copper, and zinc allows for the construction of sophisticated assemblies. researchgate.net

The structure of the final assembly is highly dependent on the geometry of the ligand and the coordination preference of the metal ion. The salophen ligand, with its planar tetradentate structure, can direct the formation of specific multinuclear complexes. mdpi.com Research into related iron(III) salophene complexes has shown that the structure can be fine-tuned by modifying the ligand or exchanging the metal ion, which in turn alters the properties and potential function of the resulting supramolecular entity. researchgate.net These modifications can influence the assembly's stability, solubility, and electronic properties, which are critical for applications in areas like catalysis and molecular recognition. The formation of these architectures is often driven by non-covalent interactions and the dynamic nature of coordination bonds, which allows for the creation of complex, functional systems from relatively simple molecular precursors. frontiersin.org

Adsorption and Separation Technologies for Metal Ions (e.g., Liquid-Liquid Extraction, Polymer Inclusion Membranes, Sorption/Desorption)

N,N'-Bis(salicylidene)-1,2-phenylenediamine and its close analogue, N,N'-Bis(salicylidene)ethylenediamine (salen), are highly effective agents in various separation technologies for metal ions. mdpi.combohrium.com These technologies include liquid-liquid extraction, transport across polymer inclusion membranes (PIMs), and sorption/desorption processes. nih.gov The efficiency of these compounds stems from their ability to form stable chelate complexes with a variety of metal ions. scientificlabs.co.uk

Liquid-Liquid Extraction: In liquid-liquid extraction, the Schiff base is dissolved in an organic solvent and used to extract metal ions from an aqueous phase. Studies on the salen analogue demonstrate its effectiveness, particularly for copper(II) ions. nih.gov The extraction efficiency is dependent on the molar ratio of the ligand to the metal ion. mdpi.comnih.gov For instance, with a 1:1 molar ratio of salen to metal ions, the extraction percentage for Cu(II) reached 99.79%, while it was 87.68% for Zn(II) and 60.98% for Ni(II). mdpi.comnih.gov This highlights the ligand's potential for selective metal recovery. nih.gov Further research showed that salen is a highly effective extractant for noble metals as well, achieving over 99% extraction for Pd²⁺, Ag⁺, Pt²⁺, and Au³⁺ from single-component solutions. mdpi.com

Table 2: Liquid-Liquid Extraction Efficiency of Salen for Various Metal Ions

Metal Ion Molar Ratio (Salen:Ion) Extraction Percentage (%E) Source
Copper (Cu²⁺) 1:1 99.79% mdpi.com, nih.gov
Zinc (Zn²⁺) 1:1 87.68% mdpi.com, nih.gov
Nickel (Ni²⁺) 1:1 60.98% mdpi.com, nih.gov
Palladium (Pd²⁺) 1:1 >99% mdpi.com
Silver (Ag⁺) 1:1 >99% mdpi.com
Gold (Au³⁺) 1:1 >99% mdpi.com

| Platinum (Pt²⁺) | 1:1 | >99% | mdpi.com |

Polymer Inclusion Membranes (PIMs) and Sorption/Desorption: When incorporated into PIMs, these ligands act as carriers, facilitating the transport of metal ions across the membrane. The process often begins with the sorption (adsorption) of metal ions from a source solution onto the membrane surface, followed by desorption into a receiving solution, often using an acidic stripping agent. mdpi.comnih.gov

For noble metals, PIMs containing salen showed high sorption percentages after 24 hours, with values of 93.23% for silver (Ag⁺) and lower values of 66.13% for platinum (Pt²⁺). mdpi.com A subsequent desorption step using a 5 mol/l nitric acid solution successfully recovered nearly all the sorbed metal ions from the membrane surface. mdpi.com This demonstrates the potential for cyclic use of these membranes in metal recovery and purification processes. nih.gov

Table 3: Sorption of Noble Metal Ions onto Salen-Containing PIMs (Single-Component Solutions) mdpi.com

Metal Ion Sorption Percentage (%Rs) after 24h
Silver (Ag⁺) 93.23%
Gold (Au³⁺) 74.99%
Palladium (Pd²⁺) 69.11%

| Platinum (Pt²⁺) | 66.13% |

Development of Dyes and Staining Agents

The inherent fluorescence and chromogenic properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes make them valuable candidates for the development of dyes and staining agents. nih.govnih.gov These properties are often sensitive to the local environment and the presence of specific analytes, enabling their use as sensors and biological probes. nih.govacs.org

The compound itself exhibits fluorescence that can be dramatically quenched by the presence of copper(II) ions. nih.gov This specific interaction forms the basis of a highly sensitive and selective fluorescent chemosensor for detecting Cu²⁺, with a detection limit as low as 2.0 × 10⁻⁸ mol L⁻¹. nih.gov The fluorescence properties of the ligand have also been studied in the presence of bile acids, where its emission intensity increases, pointing to its potential as a probe for studying micellar environments. nih.gov

Furthermore, metal complexes of salophen and its analogues are being explored as specialized dyes and stains in biological research. acs.org Iron(III) complexes of fluorinated salophene derivatives, for example, possess intrinsic fluorescent properties that allow for their visualization within cells using confocal microscopy. acs.orgnih.gov These complexes have been used in conjunction with specific fluorescent dyes to monitor cellular processes. For instance, they have been used with:

BODIPY 581/591 C11: A dye used to visualize and quantify lipid peroxidation, a key feature of ferroptosis. The oxidation of the dye causes a fluorescence shift from red to green. acs.orgnih.gov

JC-1: A cationic dye used to measure mitochondrial membrane potential. It forms red-fluorescent aggregates in healthy mitochondria with high potential and exists as green-fluorescent monomers in mitochondria with low potential. acs.org

FerroOrange: A probe that specifically coordinates and visualizes intracellular ferrous iron (Fe²⁺), allowing researchers to track changes in the labile iron pool. acs.org

In the field of renewable energy, the copper(II) complex of the related N,N'-bis(salicylidene)ethylenediamine has been synthesized and investigated for its potential as a dye sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), representing a promising application for converting solar energy into electricity. scirp.orgresearchgate.net

Mechanistic Investigations of N,n Bis Salicylidene 1,2 Phenylenediamine Biological Interactions

DNA Interaction Studies: Binding Modes, Affinity, and Conformational Changes

The interaction of N,N'-Bis(salicylidene)-1,2-phenylenediamine (salophen) and its metal complexes with DNA is a critical area of investigation for understanding their biological effects. The mode and affinity of binding are largely dependent on the coordinated metal ion and the specific structural features of the complex.

Research has shown that metal-free salophen itself is a subject of study, but its metal complexes often exhibit more potent and specific DNA interactions. For instance, platinum(II)-salphen derivatives have been identified as effective binders of G-quadruplex DNA, a secondary structure found in guanine-rich regions of DNA like telomeres and oncogene promoters. mdpi.com Molecular dynamics simulations of a Pt(II)-salphen complex with the G-quadruplex from the c-myc oncogene promoter revealed that the primary binding mechanism is π-stacking, where the planar aromatic part of the complex interacts with the terminal G-tetrad of the DNA structure. mdpi.com

ComplexDNA TargetBinding ModeBinding Constant (Kb)Key FindingsReference
Pt(II)-Salphen c-myc G-quadruplexπ-stacking with terminal G-tetradNot specifiedBinds effectively to G-quadruplex DNA structures. mdpi.com
[Al(salophen)₂H₂O]NO₃ Calf Thymus DNANon-intercalative, Major Groove Binding1.82 x 10³ M⁻¹ (HEPES), 1.31 x 10³ M⁻¹ (Tris-HCl)Binding causes hyperchromism and increases DNA melting temperature. nih.gov
Fe(II/III)-Salophene General DNADNA BindingNot specifiedContributes to the complex's biological activity. nih.gov
V(IV) Complex DNAGroove Binding & Partial Intercalation2.34 x 10⁴ M⁻¹Shows a relatively strong interaction with DNA. researchgate.net

Cellular Uptake Mechanisms: Receptor-Mediated Pathways and Intracellular Localization

The efficacy of a biologically active compound is contingent upon its ability to enter target cells. Studies on fluorinated chlorido[salophene]iron(III) complexes have provided significant insights into their cellular uptake. Research indicates that the transferrin receptor-1 (TfR-1), a protein often overexpressed on the surface of cancer cells, is likely involved in the translocation of these complexes into the cell. nih.govacs.org This suggests a receptor-mediated endocytosis pathway. Further evidence for this mechanism includes the observation that these iron(III) salophene complexes lead to a downregulation of TfR-1 expression, an effect also seen with known iron transport inhibitors like ferristatin II. nih.gov

The quantification of cellular uptake has been achieved by measuring the intracellular iron content over time using graphite (B72142) furnace atomic absorption spectrometry (GF-AAS), leveraging the fact that these complexes are stable in cell culture medium. nih.govacs.org For example, in MDA-MB 231 breast cancer cells, a high cellular uptake of various fluorinated complexes was observed after 12 hours of incubation. nih.gov

Furthermore, the intrinsic fluorescent properties of certain salophene derivatives have been exploited for localization studies. Fluorine substitution on the salicylidene moieties of chlorido[salophene]iron(III) complexes can enhance their natural fluorescence, with some derivatives showing a clear emission maximum around 530 nm. acs.org Live confocal microscopy of MDA-MB 231 cells incubated with a fluorescent complex confirmed its cellular uptake and accumulation. nih.govacs.org While specific organelle localization for these salophene complexes is still under detailed investigation, related studies with graphene quantum dots (GQDs) used as delivery systems show accumulation in the endolysosomal system. nih.govresearchgate.net

Compound/ComplexCell LineProposed Uptake MechanismKey FindingsReference
Fluorinated Chlorido[salophene]iron(III) Complexes MDA-MB 231 (Breast Cancer)Transferrin Receptor-1 (TfR-1) MediatedComplexes are stable in culture media; uptake quantified by intracellular iron levels; downregulate TfR-1 expression. nih.govacs.org
GQDs-[Fe-Salophen] MCF7 (Breast Cancer)Not specifiedCellular uptake of the GQD-conjugated complex was demonstrated. nih.gov

Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Stress in Cellular Models

A primary mechanism underlying the biological activity of salophene metal complexes is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). Iron(II/III) complexes of N,N'-Bis(salicylidene)-1,2-phenylenediamine have been repeatedly shown to generate ROS in various tumor cell lines. nih.gov This generation of ROS is considered a key contributor to their cytotoxic effects.

Specifically, chlorido[N,N′-disalicylidene-1,2-phenylenediamine]iron(III) complexes have been found to generate lipid-based ROS. acs.org The antitumor activity of the lead chlorido[salophene]iron(III) complex is largely attributed to the induction of mitochondrial ROS (mROS). researchgate.net Further investigation into the mechanism revealed that iron(III)-salophene complexes act as redox catalysts. nih.gov They can increase mitochondrial ROS levels and decompose hydrogen peroxide (H₂O₂) to produce organic solvent radicals, which in turn can initiate phospholipid peroxidation. nih.gov Interestingly, this process does not appear to generate hydroxyl radicals. nih.gov This catalytic cycle allows the complexes to propagate membrane peroxidation, leading to significant oxidative stress within the cell. nih.gov The ROS-dependent nature of cell death induced by these complexes is supported by compensation studies using antioxidants. nih.gov

Compound/ComplexCellular ModelType of ROSKey FindingsReference
[N,N'-Bis(salicylidene)-1,2-phenylenediamine]iron(II/III) complexes Various tumor cells (e.g., MDA-MB-231, HT-29)General ROS, Mitochondrial ROS (mROS)ROS generation is a key part of the cytotoxic mode of action. nih.govresearchgate.net
Chlorido[N,N′-disalicylidene-1,2-phenylenediamine]iron(III) complexes Leukemia (HL-60), Neuroblastoma (NB1)Lipid-based ROSComplexes act as redox catalysts, decomposing H₂O₂ to organic radicals, leading to phospholipid peroxidation. acs.orgnih.gov

Modes of Programmed Cell Death: Apoptosis and Ferroptosis Pathways in Research Models

N,N'-Bis(salicylidene)-1,2-phenylenediamine metal complexes, particularly those containing iron, are potent inducers of multiple forms of programmed cell death, most notably apoptosis and ferroptosis.

Apoptosis: Several studies have confirmed that iron(II/III)-salophene complexes induce apoptosis in cancer cells. nih.gov The mechanism often involves the mitochondrial (or intrinsic) pathway of apoptosis. researchgate.net This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately resulting in the dismantling of the cell. researchgate.net In some cases, these complexes have also been shown to cause cell cycle arrest. nih.gov

Ferroptosis: More recently, ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation—has been identified as a crucial mode of action for these compounds. researchgate.netfrontiersin.org Chlorido[N,N′-disalicylidene-1,2-phenylenediamine]iron(III) complexes are now recognized as potent ferroptosis inducers. acs.orgnih.gov Their ability to catalyze redox cycles that generate lipid peroxides directly links them to the core mechanism of ferroptosis. nih.gov This mode of cell death is distinct from apoptosis and is particularly effective against certain therapy-resistant cancers. nih.gov

Interestingly, the specific cell death pathway can be modulated by making small chemical modifications to the salophene ligand. For example, in HL-60 leukemia cells, the unsubstituted chlorido[salophene]iron(III) complex was found to exclusively cause ferroptosis. acs.org However, introducing a 4-fluoro substituent on the phenylenediamine bridge shifted the mechanism to induce both ferroptosis and necroptosis, while a 4-chloro substituent resulted in necroptosis alone. acs.org In other cell lines, such as NB1 neuroblastoma cells, ferroptosis was the sole mode of cell death regardless of the substituent. acs.org Fluorinated chlorido[salophene]iron(III) complexes have also been confirmed to induce a combination of apoptosis, necroptosis, and ferroptosis in various cancer cell lines. nih.govacs.org This multi-pathway induction highlights the complex and versatile nature of their biological activity.

Compound/ComplexCell Line(s)Induced Cell Death Pathway(s)Mechanistic DetailsReference
[N,N'-Bis(salicylidene)-1,2-phenylenediamine]iron(II/III) MCF7, MDA-MB-231, HT-29ApoptosisInduces mitochondrial pathway, caspase-3/7 activation, cytochrome c release. nih.govresearchgate.net
Chlorido[N,N′-disalicylidene-1,2-phenylenediamine]iron(III) HL-60, NB1Ferroptosis (exclusively in some cases)Generates lipid-based ROS, leading to iron-dependent lipid peroxidation. acs.org
Substituted Chlorido[salophene]iron(III) complexes HL-60Ferroptosis, NecroptosisSubstituents on the ligand can tune the specific cell death pathway. acs.org
Fluorinated Chlorido[salophene]iron(III) complexes A2780, MDA-MB 231, HL-60Apoptosis, Necroptosis, FerroptosisImpairs mitochondrial function and increases intracellular iron(II) levels. nih.govacs.org

Antimicrobial Activity Studies: Evaluation of Antibacterial and Antifungal Potency in vitro

In addition to their anticancer properties, N,N'-Bis(salicylidene)-1,2-phenylenediamine and its metal complexes have been evaluated for their antimicrobial activity. The research demonstrates significant potency, particularly against Gram-positive bacteria.

Iron(III) complexes of salophene have shown promising antibacterial effects. nih.gov A structure-activity relationship study highlighted that chlorido[(N,N'-bis(salicylidene)-1,2-phenylenediamine]iron(III) was particularly effective against Gram-positive bacteria Staphylococcus aureus and its methicillin-resistant strain (MRSA). nih.govresearchgate.net This complex exhibited a minimum inhibitory concentration (MIC₉₀) value of 0.781 μg/mL against both strains, which is comparable to the potency of the antibiotic ciprofloxacin (B1669076) against S. aureus. nih.govresearchgate.net Time-kill kinetic studies revealed that this complex could kill both S. aureus and MRSA within 20 minutes when applied at a concentration of 10 μg/mL in phosphate-buffered saline. nih.govresearchgate.net Notably, ferroptosis was also identified as part of the antibacterial mode of action. nih.gov

Complexes with other metals, such as Nickel(II), also display antimicrobial properties. A Ni(II)-salophen complex was tested against a panel of bacteria and fungi using the disc diffusion method, showing good activity. nih.gov The results, measured as the diameter of the inhibition zone, indicate a broad spectrum of activity.

Compound/ComplexTarget Organism(s)Activity Metric (MIC or Inhibition Zone)Key FindingsReference
Chlorido[salophene]iron(III) S. aureus, MRSAMIC₉₀: 0.781 μg/mLPotent against Gram-positive bacteria; mode of action involves ferroptosis. nih.govresearchgate.net
Ni(II)-Salophen B. cereus (Gram +)Inhibition Zone: 13 mmShows good antibacterial activity. nih.gov
Ni(II)-Salophen S. aureus (Gram +)Inhibition Zone: 14 mmShows good antibacterial activity. nih.gov
Ni(II)-Salophen S. typhi (Gram -)Inhibition Zone: 12 mmShows good antibacterial activity. nih.gov
Ni(II)-Salophen E. coli (Gram -)Inhibition Zone: 11 mmShows good antibacterial activity. nih.gov
Ni(II)-Salophen C. albicans (Yeast)Inhibition Zone: 18 mmShows good antifungal activity. nih.gov
Ni(II)-Salophen A. niger (Mold)Inhibition Zone: 17 mmShows good antifungal activity. nih.gov
Ni(II)-Salophen A. carbonarius (Fungus)Inhibition Zone: 15 mmShows good antifungal activity. nih.gov

Q & A

Q. What are the recommended synthesis protocols and characterization techniques for N,N′-Bis(salicylidene)-1,2-phenylenediamine?

Methodological Answer:

  • Synthesis : React 1,2-phenylenediamine with two equivalents of salicylaldehyde in ethanol under reflux for 6–8 hours. Monitor completion via thin-layer chromatography (TLC) .
  • Characterization :
    • 1H NMR : Use DMSO-d6 to observe imine protons (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
    • FT-IR : Confirm Schiff base formation via C=N stretching vibrations (~1600–1630 cm⁻¹) .
    • X-ray crystallography : Resolve crystal structure to determine planarity and hydrogen-bonding interactions .

Q. How should researchers ensure stability during storage and handling?

Methodological Answer:

  • Storage : Maintain under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation or hydrolysis . Use desiccants to mitigate moisture absorption .
  • Handling : Use nitrile gloves (tested for permeation resistance) and P95 respirators to avoid inhalation of fine particles .

Q. What safety protocols are critical for laboratory work involving this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear full-body chemical-resistant suits, safety goggles, and respiratory protection (e.g., NIOSH-approved P95 masks) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to control airborne exposure .
  • Spill Management : Collect solid residues with HEPA-filter vacuum systems; avoid water to prevent unintended reactions .

Q. Which analytical methods are suitable for purity assessment?

Methodological Answer:

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to achieve ≥96.0% purity .
  • Elemental Analysis : Verify nitrogen content (±0.3% deviation from theoretical value) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for derivatization?

Methodological Answer:

  • Variables : Test temperature (25–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0–5 mol% acid/base) .
  • Response Metrics : Yield, crystallinity, and reaction time. Use ANOVA to identify significant factors .

Q. What theoretical frameworks explain the compound’s coordination chemistry?

Methodological Answer:

  • Ligand Field Theory : Analyze electronic transitions (e.g., d-d bands in Mn(II) complexes) via UV-Vis spectroscopy (400–600 nm) .
  • DFT Calculations : Model charge transfer mechanisms using Gaussian09 with B3LYP/6-31G* basis set .

Q. How to resolve contradictions in reported solubility data?

Methodological Answer:

  • Controlled Experiments : Test solubility in DMSO, DMF, and THF at 25°C under inert conditions. Use gravimetric analysis for quantification .
  • Literature Meta-Analysis : Compare crystallographic data (CSD/CCDC entries) to identify polymorphic variations affecting solubility .

Q. What experimental designs study ligand reactivity under varying pH?

Methodological Answer:

  • pH Titration : Use a potentiostat to monitor protonation/deprotonation of phenolic –OH groups (pKa ~9–11) .
  • Kinetic Studies : Track imine hydrolysis rates via UV-Vis at pH 2–12 .

Q. How to integrate computational modeling with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS; validate with experimental diffusion coefficients .
  • Docking Studies : Predict binding affinities with protein targets (e.g., cytochrome P450) using AutoDock Vina .

Q. What methodologies assess biological activity (e.g., cytotoxicity)?

Methodological Answer:

  • MTT Assay : Expose leukemia cells (e.g., K562) to 0–100 µM ligand/metal complexes for 48 hours. Measure IC50 values .
  • Antimicrobial Testing : Use agar diffusion against E. coli and S. aureus; correlate activity with lipophilicity (logP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.